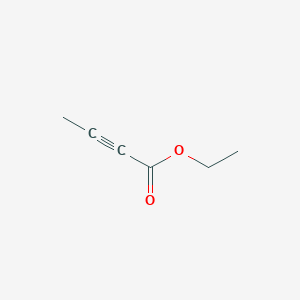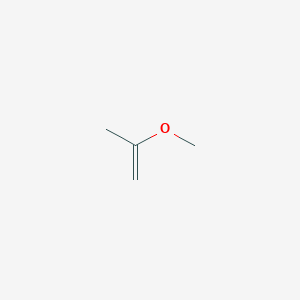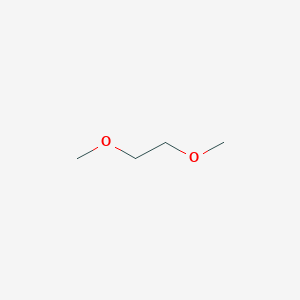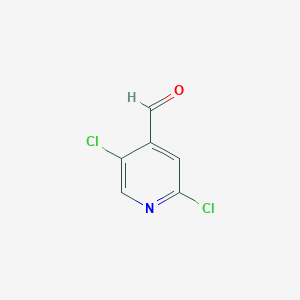
2,5-Dichloroisonicotinaldehyde
描述
2,5-Dichloroisonicotinaldehyde is an organic compound with the molecular formula C6H3Cl2NO. It is a derivative of isonicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroisonicotinaldehyde typically involves the chlorination of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:
C6H4NO+Cl2→C6H3Cl2NO+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and high yield. The process is optimized to control the reaction temperature, pressure, and chlorine concentration to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions: 2,5-Dichloroisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dichloronicotinic acid.
Reduction: Reduction reactions can convert it to 2,5-dichloroisonicotinyl alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed:
Oxidation: 2,5-Dichloronicotinic acid.
Reduction: 2,5-Dichloroisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,5-Dichloroisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical agents.
Industry: It is utilized in the development of agrochemicals, such as pesticides and herbicides.
作用机制
The mechanism of action of 2,5-Dichloroisonicotinaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.
相似化合物的比较
- 2,3-Dichloroisonicotinaldehyde
- 2,6-Dichloroisonicotinaldehyde
- 3,5-Dichloroisonicotinaldehyde
Comparison: 2,5-Dichloroisonicotinaldehyde is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
2,5-dichloropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSRNHDSBVXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376644 | |
| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102645-33-0 | |
| Record name | 2,5-Dichloropyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

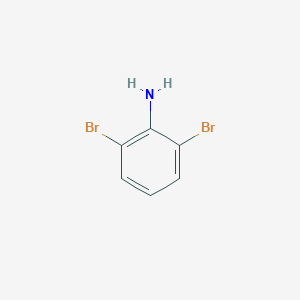
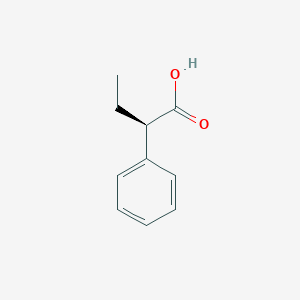


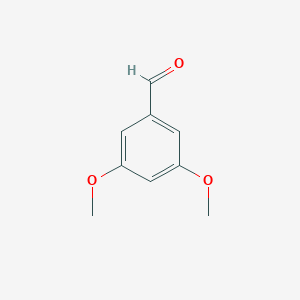

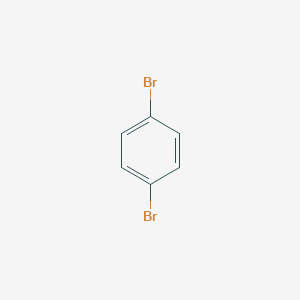


![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)
